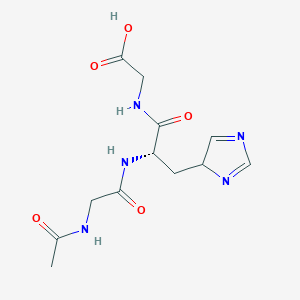

N-Acetylglycyl-histidyl-glycine

Description

Structure

3D Structure

Properties

CAS No. |

3654-95-3 |

|---|---|

Molecular Formula |

C12H17N5O5 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C12H17N5O5/c1-7(18)14-4-10(19)17-9(2-8-3-13-6-16-8)12(22)15-5-11(20)21/h3,6,8-9H,2,4-5H2,1H3,(H,14,18)(H,15,22)(H,17,19)(H,20,21)/t8?,9-/m0/s1 |

InChI Key |

GLPFVICFSGSZMF-GKAPJAKFSA-N |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)NCC(=O)O |

Canonical SMILES |

CC(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N Acetylglycyl Histidyl Glycine and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. chempep.com This technique simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. chempep.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent approach due to its use of milder deprotection conditions compared to the alternative Boc/Bzl strategy. du.ac.inresearchgate.net

Fmoc-based SPPS Strategies for N-Acetylglycyl-histidyl-glycine Assembly

The assembly of N-Acetylglycyl-histidyl-glycine via Fmoc-SPPS follows a stepwise, C-terminus to N-terminus protocol. The synthesis cycle involves the repetitive removal of the temporary Nα-Fmoc protecting group, followed by the coupling of the next Fmoc-protected amino acid in the sequence. google.com

The general sequence of events for synthesizing this tripeptide is as follows:

Loading: The first amino acid, Fmoc-Gly-OH, is anchored to a suitable resin.

Fmoc Deprotection: The resin is treated with a solution of piperidine (B6355638) (typically 20% in dimethylformamide, DMF) to remove the Fmoc group from glycine (B1666218), exposing a free primary amine. uci.edu

Coupling (Histidine): The second amino acid, Fmoc-His(Trt)-OH, is activated with a coupling reagent and added to the resin to form the Gly-His peptide bond. The trityl (Trt) group on the histidine imidazole (B134444) ring prevents side reactions.

Fmoc Deprotection: The piperidine treatment is repeated to deprotect the newly added histidine residue.

Coupling (Glycine): The third amino acid, Fmoc-Gly-OH, is coupled to the resin-bound dipeptide.

Fmoc Deprotection: The final Fmoc group is removed from the N-terminal glycine.

N-Acetylation: The exposed N-terminal amine is capped by treating the resin with acetic anhydride, often in the presence of a base like diisopropylethylamine (DIPEA) in DMF. nih.gov This step introduces the N-acetyl group.

Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and the histidine side-chain protecting group (Trt) is simultaneously removed. nih.gov

Resin Selection and Linker Chemistry Optimization

The choice of resin and its associated linker is critical as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.com For the synthesis of N-Acetylglycyl-histidyl-glycine, which has a C-terminal carboxylic acid, Wang resin or a 2-chlorotrityl (2-CTC) resin are common choices. chempep.comsigmaaldrich.com

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin, widely used for synthesizing peptide acids via the Fmoc strategy. sigmaaldrich.com Cleavage from Wang resin typically requires a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). biosynth.com However, loading the first amino acid onto Wang resin can be problematic for residues prone to racemization, like histidine, although this is not an issue for the C-terminal glycine in this specific sequence. sigmaaldrich.com A more significant concern with benzyl (B1604629) alcohol-based linkers is the potential for diketopiperazine formation during the deprotection of the second amino acid (in this case, histidine), which can lead to the loss of peptide chains from the support. sigmaaldrich.com

2-Chlorotrityl (2-CTC) Resin: This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA or even acetic acid solutions). sigmaaldrich.com This mild cleavage allows for the synthesis of fully protected peptide fragments if desired. sigmaaldrich.com A key advantage of 2-CTC resin is that the first amino acid can be loaded without prior activation of its carboxyl group, which completely prevents racemization. sigmaaldrich.com Its steric bulk also helps to suppress side reactions like diketopiperazine formation. sigmaaldrich.com For sequences containing sensitive residues like histidine, 2-CTC resin is often the preferred choice. sigmaaldrich.combiosynth.com

Table 1: Comparison of Common Resins for Peptide Acid Synthesis

| Feature | Wang Resin | 2-Chlorotrityl (2-CTC) Resin |

| Linker Type | p-Alkoxybenzyl alcohol sigmaaldrich.com | Trityl-based, highly acid-sensitive sigmaaldrich.com |

| Cleavage Conditions | High concentration TFA (e.g., 95%) biosynth.comthermofisher.com | Mildly acidic (e.g., 1-2% TFA in DCM) sigmaaldrich.comthermofisher.com |

| Primary Use | C-terminal peptide acids chempep.com | C-terminal acids, protected fragments chempep.comsigmaaldrich.com |

| Advantages | Inexpensive, standard for many applications. biosynth.com | Minimizes racemization during loading, suppresses diketopiperazine formation, allows for mild cleavage. sigmaaldrich.com |

| Disadvantages | Risk of diketopiperazine formation, requires strong acid for cleavage. sigmaaldrich.com | More expensive, can be sensitive to some coupling conditions. |

Coupling Reagents and Reaction Condition Modulation

The formation of the amide bond between amino acids is facilitated by coupling reagents. The choice of reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly racemization of the activated amino acid. uni-kiel.de Histidine is especially susceptible to racemization, making the selection of the appropriate coupling reagent and conditions paramount. researchgate.net

Common coupling reagents used in Fmoc-SPPS include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause racemization. uni-kiel.depeptide.com Their use almost always requires an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress this side reaction. peptide.combachem.com

Onium Salts (Aminium/Uronium and Phosphonium): These reagents are generally more efficient and lead to less racemization than carbodiimides. bachem.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are highly efficient and popular choices. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is even more reactive and is particularly effective for difficult couplings, including those involving sterically hindered or N-methylated amino acids. uni-kiel.debachem.com It is often used for coupling histidine to minimize racemization. researchgate.net

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based reagent known for its high reactivity and effectiveness in challenging couplings. bachem.com

The coupling reactions are typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic tertiary base, such as DIPEA or N-methylmorpholine (NMM), to neutralize the protonated amine and facilitate the reaction. bachem.com

Table 2: Overview of Common Coupling Reagents in Fmoc-SPPS

| Reagent | Type | Key Characteristics |

| DIC/HOBt | Carbodiimide + Additive | Standard, cost-effective combination. HOBt is added to minimize racemization. peptide.combachem.com |

| HBTU/TBTU | Aminium/Uronium Salt | Very efficient, fast reaction times, and generally low racemization. peptide.com |

| HATU | Aminium/Uronium Salt | Highly reactive, excellent for difficult couplings and minimizing racemization, especially with histidine. researchgate.netbachem.com |

| PyBOP | Phosphonium Salt | Very effective reagent, particularly useful for sterically hindered couplings and peptide cyclization. bachem.com |

| COMU | Aminium/Uronium Salt | High coupling efficiency comparable to HATU, but based on OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents. bachem.com |

Post-Synthetic Cleavage and Deprotection Methodologies

Once the peptide chain assembly and N-terminal acetylation are complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. google.com In the Fmoc/tBu strategy, this is typically achieved in a single step using a cleavage cocktail containing a strong acid. du.ac.in

The most common cleavage reagent is Trifluoroacetic acid (TFA). thermofisher.com However, the cationic species generated from the cleavage of the linker and the tBu-based side-chain protecting groups (like Trt from histidine) are highly reactive and can modify sensitive amino acid residues (e.g., tryptophan, methionine, cysteine). google.comthermofisher.com To prevent these side reactions, "scavengers" are added to the TFA cocktail to trap these reactive cations. google.com

A standard cleavage cocktail for a simple peptide like N-Acetylglycyl-histidyl-glycine would be:

TFA/TIS/H₂O (95:2.5:2.5, v/v/v):

TFA (95%): The strong acid that cleaves the peptide from the resin and removes the protecting groups. thermofisher.com

Triisopropylsilane (TIS, 2.5%): An efficient scavenger that reduces the stable trityl cation. nih.gov

Water (H₂O, 2.5%): Helps to solvate the peptide and scavenge t-butyl cations. nih.gov

The cleavage reaction is typically run for 1-3 hours at room temperature. nih.govthermofisher.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and then lyophilized to obtain the crude product, which can be further purified by HPLC. nih.gov

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of protected peptide fragments intended for subsequent condensation. nih.gov

Stepwise Segment Condensation Approaches

In a solution-phase approach, protected amino acids or small peptide segments are coupled sequentially in a suitable organic solvent. Unlike SPPS, the intermediate products at each step must be isolated and purified, often by extraction, precipitation, or chromatography, which can be laborious. nih.gov

A potential strategy for the solution-phase synthesis of N-Acetylglycyl-histidyl-glycine could involve a stepwise condensation:

Dipeptide Formation: The C-terminal dipeptide, Histidyl-glycine, is synthesized first. For example, Nα-Z-His-OH could be coupled with H-Gly-OEt (glycine ethyl ester) using a coupling agent like isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM). nih.govnih.gov The product, Z-His-Gly-OEt, would be isolated and purified.

N-terminal Deprotection: The Z (benzyloxycarbonyl) protecting group is removed from the dipeptide, typically by catalytic hydrogenation, to yield H-His-Gly-OEt.

Final Segment Coupling: Separately, glycine is N-terminally acetylated to form Ac-Gly-OH. This acetylated amino acid is then activated and coupled to the deprotected dipeptide ester (H-His-Gly-OEt) to form the fully protected tripeptide, Ac-Gly-His-Gly-OEt.

Final Deprotection: The C-terminal ethyl ester (OEt) is removed by saponification (hydrolysis with a base like NaOH) to yield the final product, N-Acetylglycyl-histidyl-glycine.

This approach requires careful selection of orthogonal protecting groups for the α-amino and carboxyl termini to allow for their selective removal at different stages of the synthesis. nih.gov

Protecting Group Orthogonality and Removal

The successful chemical synthesis of peptides hinges on the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. A key principle governing this is orthogonality , which dictates that multiple classes of protecting groups can be removed under different, specific chemical conditions without affecting the others. nih.goviris-biotech.debiosynth.com This allows for the sequential and controlled deprotection of specific sites on the growing peptide chain.

In the synthesis of N-Acetylglycyl-histidyl-glycine, protecting groups are required for the α-amino group of the amino acids being added and, crucially, for the reactive imidazole side chain of histidine. The two most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methods. nih.govbiosynth.comnih.gov

Fmoc/tBu Strategy: This is the most widely used approach. beilstein-journals.org The Nα-amino group is protected by the base-labile Fmoc group, which is typically removed using a piperidine solution. iris-biotech.de The side chains of reactive amino acids, including histidine, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de

Boc/Bzl Strategy: In this older method, the Nα-amino group is protected by the acid-labile Boc group, while side chains are protected by groups like benzyl (Bzl), which require a very strong acid (like hydrogen fluoride) for removal. nih.gov

The imidazole ring of histidine presents a particular challenge as it can be acylated as a side reaction and its basic nature can catalyze the racemization of the amino acid during coupling. cigb.edu.cupeptide.com Therefore, effective side-chain protection is critical. Several protecting groups have been developed for this purpose, each with specific removal conditions that make them compatible with either the Fmoc or Boc main schemes.

For instance, in an Fmoc-based synthesis of N-Acetylglycyl-histidyl-glycine, a histidine derivative with an acid-labile trityl (Trt) group on its side chain might be used. The Fmoc group can be removed with piperidine at each step of chain elongation, while the Trt group remains intact. It is only removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The 2,4-dinitrophenyl (Dnp) group, often used in Boc chemistry, is stable under most conditions but can be removed via thiolysis using reagents like thiophenol. cigb.edu.cupeptide.compeptide.com However, studies have shown that the Dnp group can also be partially cleaved by the piperidine solution used for Fmoc deprotection, which is a critical consideration when designing a hybrid synthesis that might combine elements of both strategies. cigb.edu.cu

Table 1: Common Protecting Groups for Histidine Side Chain

| Protecting Group | Abbreviation | Primary Strategy | Cleavage (Removal) Conditions |

| Trityl | Trt | Fmoc | Mildly acidic (e.g., TFA) peptide.com |

| Methoxytrityl | Mmt | Fmoc | Mildly acidic (e.g., 1% TFA in DCM) iris-biotech.de |

| Methyltrityl | Mtt | Fmoc | Mildly acidic (e.g., 1% TFA in DCM) iris-biotech.de |

| tert-Butoxycarbonyl | Boc | Boc | Strongly acidic (e.g., HF) or during N-terminal Boc removal peptide.com |

| Benzyloxymethyl | Bom | Boc | Strongly acidic (e.g., HF), effective at suppressing racemization peptide.com |

| 2,4-Dinitrophenyl | Dnp | Boc | Thiolysis (e.g., thiophenol); can also be cleaved by piperidine cigb.edu.cupeptide.com |

| p-Toluenesulfonyl | Tos | Boc | Removed by HOBt, which is often present in coupling reactions peptide.com |

Macrocyclization and Hybrid Synthesis Strategies

While N-Acetylglycyl-histidyl-glycine is a linear peptide, the synthesis of its analogs often involves macrocyclization —the formation of a cyclic peptide. Cyclization can enhance a peptide's stability against degradation by proteases, improve its binding affinity, and increase its bioavailability. uni-kiel.denih.gov Macrocyclization is an entropically unfavorable process, and strategies are needed to encourage the intramolecular reaction over intermolecular polymerization. uni-kiel.denih.gov This is often achieved by working at high dilution or by incorporating "turn-inducing elements" such as proline, D-amino acids, or N-methylated amino acids into the peptide sequence to pre-organize it into a conformation that favors cyclization. nih.govacs.orgrsc.org Traceless turn inducers, which assist in cyclization and are subsequently removed, represent a more versatile strategy. acs.orgacs.org Cyclization can occur head-to-tail (amide bond between the N- and C-termini) or through side-chain linkages, such as forming thioether or triazole bridges. nih.govqyaobio.com

Chemoenzymatic and Ligature-Based Synthetic Routes

Beyond traditional chemical synthesis, chemoenzymatic and ligature-based methods offer powerful, highly specific alternatives for constructing peptide bonds. These techniques often proceed under mild, aqueous conditions and can minimize the need for complex protecting group schemes.

Enzymatic Peptide Bond Formation

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds, essentially running their natural hydrolytic function in reverse. nih.govoup.com This process can be either kinetically or thermodynamically controlled. nih.govfrontiersin.org

Kinetically controlled synthesis uses activated acyl donors (like esters) and is generally faster, relying on serine and cysteine proteases. nih.govfrontiersin.org

Thermodynamically controlled synthesis uses a free carboxylic acid as the acyl donor and can be catalyzed by any protease, but is typically slower and may result in lower yields. nih.gov

The key advantages of enzymatic synthesis are its high stereospecificity and the avoidance of side-chain protection. nih.gov Enzymes like thermolysin, a thermostable metalloproteinase, are widely used for this purpose. wikipedia.org Thermolysin preferentially catalyzes the formation of peptide bonds where a hydrophobic amino acid is the carbonyl donor. pnas.orgnih.govpnas.org For a sequence like Gly-His-Gly, the specificity of the enzyme is critical. For example, thermolysin favors substrates with a hydrophilic amino acid at the first residue and a hydrophobic one at the second, which would influence how a chemoenzymatic synthesis of a larger peptide containing the target sequence is designed. chinesechemsoc.org

Native Chemical Ligation (NCL) and Related Methods

Native Chemical Ligation (NCL) is a highly efficient and chemoselective method for joining two unprotected peptide fragments in aqueous solution. mdpi.com The classic NCL reaction involves a peptide with a C-terminal thioester that reacts with a second peptide possessing an N-terminal cysteine residue. wikipedia.orgacs.org The reaction proceeds through a reversible transthioesterification, followed by an irreversible intramolecular S-to-N acyl shift that forms a native peptide bond at the ligation site. mdpi.comwikipedia.orgresearchgate.net

The power of NCL lies in its specificity; the reaction occurs only between the specified termini, even in the presence of internal cysteine residues or other functionalized side chains, eliminating the need for protecting groups on the fragments. mdpi.com While the classic method requires a cysteine at the ligation junction, subsequent developments have expanded its scope. For instance, the resulting cysteine can be desulfurized to an alanine, or thiol-containing auxiliaries can be used that are later removed, allowing ligation at other amino acid sites. wikipedia.org This makes NCL a viable strategy for assembling larger proteins that may contain the N-Acetylglycyl-histidyl-glycine sequence internally.

Automation and High-Throughput Synthesis Advancements

The principles of solid-phase peptide synthesis (SPPS) are highly amenable to automation. beilstein-journals.org Modern automated peptide synthesizers can perform the repetitive cycles of coupling and deprotection required to build a peptide chain with minimal human intervention. beilstein-journals.orgnih.gov This has revolutionized peptide synthesis, making it a routine and rapid process. nih.govtaylorandfrancis.com Recent advancements include the use of microwave-assisted SPPS, which can accelerate coupling reactions, reduce side reactions, and improve the synthesis of difficult or long peptide sequences. nih.govresearchgate.net

This automation has paved the way for high-throughput synthesis , where large numbers of different peptides are synthesized simultaneously in parallel formats, such as 96-well plates. nih.govspringernature.com This approach is used to create vast "peptide libraries" for screening purposes, such as identifying new drug candidates or mapping protein-protein interactions. genscript.comeurogentec.com Platforms like the PepHTS™ can produce thousands of peptides per month, enabling rapid and cost-effective screening. genscript.com Such technology would allow for the efficient generation of numerous analogs of N-Acetylglycyl-histidyl-glycine, where each amino acid position could be systematically substituted to explore structure-activity relationships. eurogentec.com

Conformational and Intrinsic Structural Analysis of N Acetylglycyl Histidyl Glycine

Advanced Spectroscopic Characterization

Spectroscopic methods provide a powerful lens through which the three-dimensional structure of molecules in various states can be elucidated. For N-Acetylglycyl-histidyl-glycine, a multi-faceted approach is necessary to capture its complete conformational landscape.

Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs

Circular Dichroism (CD) spectroscopy is an invaluable tool for the rapid assessment of the secondary structure of peptides and proteins in solution. nih.gov This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

Different secondary structural motifs, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectral signatures. nih.govresearchgate.net An α-helical conformation is typically characterized by negative bands around 222 nm and 208 nm and a strong positive band around 190 nm. researchgate.net In contrast, β-sheet structures show a negative band around 218 nm and a positive band near 195 nm. researchgate.net Unordered or random coil structures generally display a strong negative band below 200 nm. nih.gov

For a short peptide like N-Acetylglycyl-histidyl-glycine, it is unlikely to form stable, canonical secondary structures like long α-helices or extensive β-sheets. However, CD spectroscopy can reveal the presence of turn-like structures or a predominantly disordered state. For instance, the presence of a polyproline II (PPII) type structure, which is distinct from a truly random coil, can be identified by a positive peak around 220 nm. nih.gov The pH of the solution can significantly influence the CD spectrum, primarily due to the ionization state of the histidine imidazole (B134444) ring, which can affect the conformational preferences of the peptide.

| Secondary Structure | Wavelength (nm) | Characteristic Band |

| α-Helix | ~222, ~208 | Negative |

| ~190 | Positive | |

| β-Sheet | ~218 | Negative |

| ~195 | Positive | |

| Random Coil | <200 | Strong Negative |

| Polyproline II (PPII) | ~220 | Positive |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule's conformational state by probing its vibrational modes. mdpi.com These techniques are sensitive to the local environment of functional groups and can be used to identify specific secondary structures and hydrogen bonding patterns. nih.govnih.gov

The amide I band (primarily C=O stretching), typically found between 1600 and 1700 cm⁻¹, is particularly informative for secondary structure analysis. For example, β-sheet structures often exhibit a strong amide I band in the range of 1630-1640 cm⁻¹. researchgate.net The amide III band, which is more complex and involves N-H bending and C-N stretching, also provides structural information. researchgate.net

In the context of N-Acetylglycyl-histidyl-glycine, FT-IR and Raman spectroscopy can be used to study the peptide in both the solid state and in solution. nih.gov By comparing the experimental spectra with those calculated for different theoretical conformations, a more refined understanding of the dominant structures can be achieved. For instance, the C=O stretching frequency of the acetyl group and the peptide bonds can shift depending on their involvement in intramolecular hydrogen bonds. The vibrational modes of the histidine imidazole ring will also be sensitive to its protonation state and local environment.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | 1600 - 1700 | Secondary Structure |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Secondary Structure |

| Amide III | 1220 - 1320 | Secondary Structure, Torsion Angles |

Chiroptical Studies and Stereochemical Assignments

Chiroptical studies, which include both Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful for probing the stereochemistry and conformational details of chiral molecules. While glycine (B1666218) itself is achiral, the presence of the L-histidine residue renders the N-Acetylglycyl-histidyl-glycine tripeptide chiral.

VCD, the vibrational analogue of electronic CD, measures the differential absorption of left and right circularly polarized infrared light. It provides a wealth of stereochemical information that is complementary to electronic CD and NMR. Each vibrational mode can have a corresponding VCD signal, resulting in a rich and detailed spectrum that is highly sensitive to the molecule's three-dimensional structure.

By comparing experimental VCD spectra with those predicted from quantum chemical calculations for different possible stereoisomers and conformers, it is possible to make definitive stereochemical assignments and to determine the solution-state conformational population distribution. This combined experimental and theoretical approach is particularly powerful for flexible molecules like small peptides, where multiple conformations may coexist.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to complement and interpret experimental findings, offering insights into the electronic structure and conformational energetics of molecules.

Quantum Mechanical (QM) Calculations (e.g., DFT, MP2) for Electronic Structure and Conformations

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in exploring the potential energy surface of N-Acetylglycyl-histidyl-glycine. researchgate.netresearchgate.net These methods can be used to predict the geometries and relative energies of different stable conformers in the gas phase or in solution (using implicit or explicit solvent models). researchgate.net

For a peptide, the key degrees of freedom are the dihedral angles of the backbone (φ, ψ) and the side chains (χ). By systematically rotating these bonds and performing energy minimizations, a comprehensive map of the conformational landscape can be generated. Theoretical calculations have been successfully applied to study the conformational preferences of N-acetylated amino acids and dipeptides. researchgate.netresearchgate.net

Furthermore, QM calculations are essential for simulating spectroscopic data. For example, theoretical calculations of NMR chemical shifts, vibrational frequencies (IR and Raman), and chiroptical spectra (CD and VCD) for different low-energy conformers can be compared with experimental data to validate the predicted structures and to obtain a weighted average of the conformational ensemble. nih.govresearchgate.net This synergy between theory and experiment is crucial for a complete and accurate structural elucidation of N-Acetylglycyl-histidyl-glycine.

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Geometries, relative energies of conformers, simulated vibrational spectra. researchgate.net |

| Møller-Plesset (MP2) | More accurate energies for conformers, useful for benchmarking DFT results. researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulated electronic circular dichroism (CD) spectra. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Trajectories

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of peptides like N-Acetylglycyl-histidyl-glycine in a simulated environment that mimics physiological conditions. longdom.org These simulations track the movements of every atom in the peptide over time by iteratively solving Newton's equations of motion, providing a detailed view of the peptide's conformational dynamics and trajectories. youtube.com

The process typically begins by modeling the peptide in an initial conformation, often an extended state, and immersing it in an explicit solvent, usually water, within a periodic boundary box. longdom.orgnih.gov The system is then subjected to energy minimization and equilibration before a production MD run is initiated, which can span from nanoseconds to microseconds depending on the computational resources and the processes being studied. nih.gov The output of an MD simulation is a trajectory file, which is a high-dimensional record of atomic positions and velocities over time.

Analysis of this trajectory provides critical insights into the peptide's structural flexibility. Key parameters such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the peptide's conformation around an average structure. longdom.org Furthermore, the distribution of backbone dihedral angles, phi (φ) and psi (ψ), can be plotted on a Ramachandran plot to identify the sterically allowed and energetically favorable conformations that the peptide samples during the simulation. longdom.org For a tripeptide like N-Acetylglycyl-histidyl-glycine, MD simulations can reveal how interactions with the surrounding water molecules and intramolecular forces, such as salt bridges and hydrogen bonds, govern its folding and conformational transitions. nih.govnih.gov For instance, simulations can show the formation of transient hydrogen bonds near the RGD motif in fibronectin fragments, which influences the peptide's energy landscape and binding properties. nih.gov

| Simulation Parameter | Typical Application in Tripeptide Analysis | Information Gained |

|---|---|---|

| Simulation Time | 10 ns to several microseconds | Observation of conformational sampling and convergence. nih.gov |

| Solvent Model | Explicit (e.g., TIP3P, TIP4P-D) or Implicit | Accounts for the effect of the environment on peptide dynamics. nih.govacs.org |

| Root-Mean-Square Deviation (RMSD) | Calculated for backbone atoms over the trajectory | Indicates system stability and conformational drift. longdom.org |

| Dihedral Angle Analysis (φ, ψ) | Generation of Ramachandran plots | Identifies preferred backbone conformations (e.g., α-helix, β-sheet). longdom.org |

| Hydrogen Bond Analysis | Monitored between donor and acceptor atoms | Reveals key intramolecular interactions stabilizing specific structures. nih.gov |

Conformational Landscape Mapping and Potential Energy Surface (PES) Exploration

The conformational landscape of a peptide describes all possible spatial arrangements of its atoms and their corresponding potential energies. This landscape is mathematically represented by the Potential Energy Surface (PES), a high-dimensional surface where the potential energy of the system is a function of its atomic coordinates. arxiv.org Exploring the PES of N-Acetylglycyl-histidyl-glycine is crucial for understanding its structural preferences, the relative stability of different conformers, and the energy barriers between them.

Due to the large number of rotational degrees of freedom, even in a small tripeptide, the PES is complex. nih.gov Computational methods are employed to map this surface and identify the low-energy regions, which correspond to stable or metastable conformations. Techniques like systematic grid searches or, more commonly, enhanced sampling MD simulations (such as replica-exchange MD) are used to overcome energy barriers and explore a wider range of the conformational space than is possible with standard MD. acs.org

The results of a PES exploration are often visualized as a contour map, where energy is plotted against key degrees of freedom, like the backbone dihedral angles (φ, ψ). longdom.orglongdom.org These maps reveal the locations of energy minima, which represent the most stable structures. For tripeptides, it has been shown that the number of stable conformers within a given energy range is larger than for dipeptides due to the increased flexibility. nih.gov Furthermore, the energy differences between these stable conformers are often small, highlighting the dynamic nature of the peptide. nih.gov The glycosylation of tripeptides, for instance, has been shown to widen the conformational landscape, introducing new modes of interaction and leading to a broader distribution of conformers. acs.org

| Conformational Feature | Description | Significance for N-Acetylglycyl-histidyl-glycine |

|---|---|---|

| Global Minimum | The conformation with the lowest possible potential energy. | Represents the most stable structure in a vacuum at 0 K. |

| Local Minima | Other stable or metastable conformations with higher energy. | Correspond to alternative structures the peptide can adopt. researchgate.net |

| Saddle Points | Energy maxima between minima, representing transition states. | Determine the energy barriers for conformational changes. |

| Free Energy Surface | A projection of the PES that includes entropic effects at a given temperature. | Provides a more accurate representation of conformational populations in solution. nih.gov |

Force Field Development and Refinement for Peptides (e.g., FFLUX Applications)

The accuracy of MD simulations and PES explorations is fundamentally dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. youtube.com For peptides like N-Acetylglycyl-histidyl-glycine, force fields such as AMBER, CHARMM, and OPLS are widely used. nih.gov These are typically additive, non-polarizable models where atomic charges are fixed. nih.gov

Developing and refining these force fields is a meticulous process. Parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions are derived by fitting them to reproduce experimental data (e.g., thermodynamic properties, crystal structures) and, increasingly, high-level quantum mechanical (QM) calculations. nih.govacs.org For instance, torsional parameters are often re-derived by fitting to QM dihedral energy scans. acs.org The goal is to create a model that can accurately describe the conformational preferences and interactions of peptides. nih.gov

A new generation of force fields aims to achieve greater physical accuracy by incorporating polarization effects and deriving parameters directly from QM calculations. nih.govnih.gov FFLUX is a novel force field based on quantum chemical topology and machine learning. tandfonline.com Unlike traditional force fields, FFLUX avoids predefined harmonic potentials for bonds and angles, instead using kriging models trained on QM data to predict atomic properties like energy and multipole moments on-the-fly. tandfonline.comacs.org This approach allows for a more accurate representation of molecular flexibility and polarization. acs.orgresearchgate.net The application of FFLUX to a peptide-capped glycine demonstrated its ability to recover the target QM energy and structure with high accuracy, showcasing its potential for simulating complex biomolecules like N-Acetylglycyl-histidyl-glycine. tandfonline.com

Ab Initio and First-Principles Studies of Intramolecular Interactions (e.g., Hydrogen Bonding)

While force fields provide an efficient way to simulate large systems, ab initio and first-principles methods, rooted in quantum mechanics, offer a more fundamental and often more accurate description of molecular interactions. These methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule without empirical parameters. nih.govmdpi.com

For N-Acetylglycyl-histidyl-glycine, these calculations are invaluable for studying the details of intramolecular interactions that dictate its preferred conformation. A primary focus is on hydrogen bonds (H-bonds), which are crucial in defining the secondary structure of peptides. osti.gov Studies on deprotonated glycine peptides have used cryogenic ion infrared spectroscopy combined with calculations to identify specific H-bonding motifs, such as the interaction between the terminal carboxylate and a neighboring amide N-H group. acs.org

First-principles studies can also elucidate the electronic effects of side chains. For example, research on glycine/alanine-containing tripeptides has shown that the electron-donating effect of a methyl side chain can modulate the local proton affinities of different groups, thereby influencing the strength and pattern of intramolecular H-bonds. osti.gov Such studies can precisely quantify interaction energies, analyze electron density redistribution upon bonding, and provide benchmark data for refining the more computationally efficient force fields. mdpi.comresearchgate.net

| Intramolecular Interaction | Description | Investigated by QM Methods |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. nih.gov | Bond strength, geometry, and effect on vibrational frequencies. acs.org |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups (e.g., salt bridges). | Charge distribution, interaction energies, and influence on folding. nih.gov |

| van der Waals Forces | Weak, short-range interactions arising from temporary fluctuations in electron density. | Contribution to overall conformational stability and packing. nih.gov |

| Side Chain-Backbone Interactions | Interactions involving the histidine side chain and the peptide backbone. | Steric and electronic effects on local conformation. osti.gov |

Crystallographic and Diffraction-Based Structural Elucidation (if applicable for derived co-crystals or model peptides)

X-ray crystallography and other diffraction-based techniques are the gold standard for determining the three-dimensional structure of molecules at atomic resolution. The method involves crystallizing the molecule of interest and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam.

For a small, flexible peptide like N-Acetylglycyl-histidyl-glycine, obtaining a single crystal suitable for diffraction can be challenging. However, structural insights can often be gained by studying derived co-crystals or closely related model peptides. For example, studies on histidine-containing proteins and peptides demonstrate the feasibility of crystallizing such molecules. nih.govnih.gov These studies provide valuable information on the preferred conformations, intermolecular packing, and specific interactions involving the histidine residue within a crystalline environment. acs.org

The process of crystallization itself can be influenced by various factors. Research on the maize histidine-containing phosphotransfer protein ZmHP1 showed that removing an N-terminal His-tag dramatically improved the quality of the diffraction data, highlighting the importance of sample purity and homogeneity for successful crystallographic analysis. nih.gov While a crystal structure provides a static snapshot of the molecule, it represents a low-energy conformation and serves as a crucial validation point for computational models derived from MD simulations and PES explorations. acs.org Wide-angle powder X-ray diffraction can also be used to characterize the structure of self-assembled materials from histidine-containing peptides, such as hydrogels. nih.govacs.org

Molecular Interactions and Recognition Mechanisms of N Acetylglycyl Histidyl Glycine

Metal Ion Coordination and Chelation Studies

The ability of peptides to bind metal ions is a well-established phenomenon, with the specific coordination chemistry being highly dependent on the peptide sequence and the nature of the metal ion. nih.gov For N-Acetylglycyl-histidyl-glycine, the histidine residue plays a pivotal role in this process.

Histidine Residue's Role in Metal Binding

The imidazole (B134444) side chain of histidine is a versatile ligand in biological systems, capable of coordinating with a variety of metal ions. youtube.com This is due to the presence of two nitrogen atoms within the imidazole ring, which can act as donor atoms for metal coordination. nih.gov In the context of N-Acetylglycyl-histidyl-glycine, the "pyridine" nitrogen of the imidazole group is a primary site for metal ion binding. osti.gov This interaction is often cooperative, involving other donor atoms from the peptide backbone, such as the amino group and carbonyl oxygens. nih.gov The ability of histidine to act as a chelator, effectively "biting down" on metal ions, is a key aspect of its function in metal binding. youtube.com This chelation effect can be enhanced by the presence of multiple histidine residues or by the cooperative binding of other amino acid residues within the peptide chain. youtube.com

Stoichiometry and Stability of Metal-Peptide Complexes

The interaction between N-Acetylglycyl-histidyl-glycine and metal ions leads to the formation of complexes with specific stoichiometries and stabilities. Studies on similar histidine-containing peptides have demonstrated the formation of various metallated species, including mono-, bi-, and even trimetallated complexes in the gas phase. nih.gov The stability of these complexes is influenced by factors such as the nature of the metal ion and the pH of the solution, which affects the protonation state of the imidazole ring and other functional groups in the peptide. osti.gov For instance, the formation constants of copper(II), nickel(II), and uranyl complexes with histidine and related peptides have been measured, indicating that an increase in the stability of the metal-ester complex is associated with an increase in the bimolecular rate constant of hydrolysis. osti.gov

| Metal Ion | Observed Complex Species | Key Binding Sites | Reference |

|---|---|---|---|

| Cu(II) | [Cu(peptide)] | Imidazole nitrogen, amino group | osti.gov |

| Ni(II) | [Ni(peptide)] | Imidazole nitrogen, amino group | osti.gov |

| Uranyl (UO2)2+ | [UO2(peptide)] | Imidazole nitrogen, amino group | osti.gov |

| Alkali Metals (Li+, Na+, K+) | Monometallated, Bimetallated, Trimetallated | Imidazole ring, deprotonated amide nitrogen, C-terminus carboxyl group | nih.gov |

Non-Covalent Interactions with Model Biological Systems

Beyond metal ion chelation, N-Acetylglycyl-histidyl-glycine can engage in non-covalent interactions with model biological systems, such as lipid membranes and other biomolecules. These interactions are critical for understanding the peptide's behavior in a biological context.

Peptide-Lipid Interactions in Model Membrane Systems

The interaction of peptides with lipid membranes is a fundamental process in cell biology. nih.gov For N-Acetylglycyl-histidyl-glycine, the N-terminal acetylation could play a role in its interaction with lipid bilayers. N-terminal acetylation has been shown to increase the affinity of some proteins for membranes by enhancing their helicity at the N-terminus. nih.gov Theoretical and experimental studies on individual amino acids have shown that residues like glycine (B1666218) and histidine can interact with the headgroups of lipids in a bilayer. rsc.orgresearchgate.net Glycine, for example, can form hydrogen bonds with the phosphate (B84403) groups of dipalmitoylphosphatidylcholine (DPPC), a common model lipid. researchgate.net The histidine residue, depending on its protonation state, can interact with either the carbonyl or phosphate groups of the lipids. rsc.org

| Component of N-Acetylglycyl-histidyl-glycine | Potential Interaction with Lipid Bilayer | Lipid Group Involved | Reference |

|---|---|---|---|

| N-Acetyl Group | May enhance membrane affinity by increasing N-terminal helicity. | Not specified | nih.gov |

| Glycine Residue | Forms hydrogen bonds. | Phosphate groups | researchgate.net |

| Histidine Residue (charged form) | Electrostatic interactions. | Carbonyl groups | rsc.org |

| Histidine Residue (tautomers) | Hydrogen bonding. | Phosphate groups | rsc.org |

Electrostatic and Hydrophobic Contributions to Molecular Recognition

The molecular recognition of N-Acetylglycyl-histidyl-glycine by its binding partners is governed by a combination of electrostatic and hydrophobic interactions, largely dictated by the nature of its constituent amino acid residues: glycine and histidine.

The glycine residues, with their simple hydrogen side chains, are generally considered to be at the borderline between hydrophilic and hydrophobic, though some classifications categorize them as non-polar and neutral. nih.govresearchgate.net Their small size allows for conformational flexibility and close packing within binding sites. The primary contribution of the two glycine residues to the peptide's interaction profile is through their peptide backbone, which can participate in hydrogen bonding.

The central histidine residue is the primary driver of specific electrostatic interactions. The imidazole side chain of histidine has a pKa value near physiological pH (around 6.0), meaning it can exist in both a neutral and a positively charged (protonated) state depending on the local environment. researchgate.netCurrent time information in Chicago, IL, US. This property is crucial for molecular recognition.

Electrostatic Interactions: When protonated, the histidine residue's imidazolium (B1220033) group can form strong, long-range electrostatic interactions, such as salt bridges, with negatively charged residues like aspartate or glutamate (B1630785) on a target protein. Current time information in Chicago, IL, US. It can also engage in cation-π interactions, where the positively charged imidazole ring interacts favorably with the electron-rich π systems of aromatic residues like phenylalanine, tyrosine, or tryptophan. Current time information in Chicago, IL, US. Conversely, in its neutral state, the histidine side chain can act as a hydrogen bond donor or acceptor. Current time information in Chicago, IL, US. The peptide's N-terminal acetyl group and C-terminal carboxyl group also contribute to its electrostatic potential and can participate in hydrogen bonding.

Table 1: Contributions of Individual Residues to Molecular Interactions

| Residue | Primary Interaction Type | Role in Molecular Recognition |

| N-Acetyl | Hydrogen Bonding | Can act as a hydrogen bond acceptor. |

| Glycine | van der Waals, Backbone Hydrogen Bonding | Provides conformational flexibility and contributes to the overall shape. nih.govresearchgate.net |

| Histidine | Electrostatic (Ionic, Cation-π), Hydrogen Bonding | Key for specificity through pH-dependent charge and hydrogen bonding capabilities. Current time information in Chicago, IL, US. |

| Glycine | van der Waals, Backbone Hydrogen Bonding | Provides conformational flexibility and contributes to the overall shape. nih.govresearchgate.net |

| C-terminus | Hydrogen Bonding, Ionic Interactions | Can be deprotonated and form ionic bonds or hydrogen bonds. |

pH and Solvent Effects on Interaction Dynamics

The interactive behavior of N-Acetylglycyl-histidyl-glycine is highly sensitive to changes in pH and the nature of the surrounding solvent, primarily due to the ionizable histidine residue.

The protonation state of the histidine side chain is directly controlled by the pH of the solution. Current time information in Chicago, IL, US. At a pH below its pKa (around 6.0), the imidazole ring will be predominantly protonated and carry a positive charge. researchgate.netCurrent time information in Chicago, IL, US. This positive charge facilitates strong electrostatic attraction to negatively charged binding partners. As the pH rises above the pKa, the histidine residue becomes deprotonated and neutral. Current time information in Chicago, IL, US. This switch dramatically alters the nature of its interactions, favoring hydrogen bonding and π-π stacking interactions over strong electrostatic ones. Current time information in Chicago, IL, US. This pH-dependent "on/off" switch for electrostatic interactions is a common mechanism for controlling biological activity and molecular recognition. For instance, a peptide might only bind to its receptor in the slightly acidic environment of a specific tissue or cellular compartment. biorxiv.org

Table 2: pH-Dependent Properties of the Histidine Residue in N-Acetylglycyl-histidyl-glycine

| pH Range | Predominant State of Histidine Side Chain | Dominant Interaction Type |

| < 6.0 | Protonated (Positively Charged) | Ionic Bonds, Cation-π Interactions Current time information in Chicago, IL, US. |

| > 6.0 | Neutral | Hydrogen Bonding, π-π Stacking Current time information in Chicago, IL, US. |

Derivatization and Analog Design in Academic Research

Rational Design of Modified N-Acetylglycyl-histidyl-glycine Analogs

The rational design of modified N-Acetylglycyl-histidyl-glycine analogs is a cornerstone of academic inquiry into its structure-function relationships. This approach leverages an understanding of the peptide's interaction with biological targets to guide the synthesis of novel derivatives with tailored properties. A key aspect of this design process involves considering the peptide's primary sequence and its propensity to form complexes with metal ions, which can influence its biological activity. wikipedia.orglondonincmagazine.ca

Chimeric strategies, which involve combining the sequence of N-Acetylglycyl-histidyl-glycine with other peptide fragments, represent one avenue for rational design. nih.gov This approach can yield analogs with novel functionalities or altered receptor affinities. nih.gov The design process often begins with computational modeling to predict the effects of specific modifications on the peptide's conformation and binding characteristics. These in silico predictions are then validated through the chemical synthesis and biological evaluation of the designed analogs.

N-Terminal and C-Terminal Derivatization Strategies

The N-terminus and C-terminus of N-Acetylglycyl-histidyl-glycine are primary sites for derivatization to modulate its physicochemical and biological properties. A broad spectrum of chemical modifications can be introduced at these termini to influence factors such as solubility, enzymatic stability, and receptor interaction. genscript.com

N-Terminal Modifications: The N-acetyl group of N-Acetylglycyl-histidyl-glycine already represents a simple N-terminal modification. Further derivatization strategies can involve the introduction of various chemical moieties, such as biotin (B1667282) for affinity labeling, fluorescent tags like 5-FAM for imaging studies, or fatty acids to enhance membrane permeability. genscript.com The use of reagents like N-Tris (2,4,6-trimethoxyphenyl) phosphonium-acetic acid N-hydroxysuccinimide ester (TMPP-acOSu) can be employed to improve mass spectrometric analysis of the peptide. waters.com Another approach involves the site-selective acylation of the N-terminal glycine-histidine sequence with compounds like azidogluconolactone, which introduces a bioorthogonal handle for further "click chemistry" modifications. biopharmaspec.comnih.gov

C-Terminal Modifications: The C-terminal carboxyl group of N-Acetylglycyl-histidyl-glycine can be modified through amidation or esterification. Amidation, for instance, can enhance the peptide's resistance to carboxypeptidases and alter its hydrogen bonding capacity. nih.gov Esterification with various alcohols can also be used to tune the peptide's properties. genscript.com A significant challenge in C-terminal modification, particularly when dealing with epimerization-prone residues like histidine, is maintaining stereochemical integrity during synthesis. nih.gov

Backbone and Side-Chain Engineering for Enhanced Specificity in Research Tools

Beyond terminal modifications, the backbone and amino acid side chains of N-Acetylglycyl-histidyl-glycine provide further opportunities for engineering to create research tools with enhanced specificity. These modifications can profoundly impact the peptide's three-dimensional structure and its interaction with biological targets.

Backbone Engineering: The peptide backbone can be altered to create macrocyclic structures, which offer greater conformational rigidity and resistance to peptidases compared to their linear counterparts. nih.gov This can be achieved through various chemical and enzymatic methods. nih.gov Such conformational constraints can lock the peptide into a bioactive conformation, leading to enhanced receptor specificity and potency.

Side-Chain Engineering: The side chains of the constituent amino acids—glycine (B1666218), histidine, and glycine—can be modified to probe their roles in biological activity. The imidazole (B134444) side chain of histidine is a particularly important target for modification due to its unique chemical properties and its role in metal ion coordination. nih.govyoutube.comkhanacademy.org Histidine's imidazole ring can undergo N-substitution reactions or, more selectively, C-H alkylation under visible-light-promoted conditions. nih.gov These modifications can alter the peptide's electronic and steric properties, thereby influencing its binding affinity and specificity. The glycine residues, while lacking a side chain, contribute to the peptide's flexibility; replacing them can alter the conformational landscape of the molecule.

Introduction of Non-Canonical Amino Acids and Peptidomimetics for Conformational Restriction

To further refine the properties of N-Acetylglycyl-histidyl-glycine analogs, researchers can incorporate non-canonical amino acids (ncAAs) or design peptidomimetics. These strategies aim to impose conformational restrictions and improve metabolic stability.

Non-Canonical Amino Acids: The introduction of ncAAs can confer unique structural and functional properties. nih.govresearchgate.net For example, replacing a glycine residue with a more sterically hindered amino acid, such as α-aminoisobutyric acid (Aib), can induce a specific turn conformation. researchgate.net Other ncAAs with modified side chains or backbones can be used to explore a wider range of chemical space and to create analogs with novel biological activities. researchgate.net Examples of non-canonical amino acids include symmetrical and asymmetrical α,α-dialkyl glycines, proline analogues, and β-substituted amino acids. nih.govresearchgate.net

Peptidomimetics: Peptidomimetics are compounds that mimic the essential elements of a peptide's structure but with a modified, non-peptidic backbone. This approach can lead to compounds with enhanced oral bioavailability and resistance to enzymatic degradation. For N-Acetylglycyl-histidyl-glycine, this could involve replacing the amide bonds with more stable linkages or creating a completely novel scaffold that presents the key pharmacophoric groups in a similar spatial arrangement to the parent peptide. The design of peptidomimetics often relies on a detailed understanding of the bioactive conformation of the parent peptide.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the detailed molecular analysis of peptides like N-Acetylglycyl-histidyl-glycine. It offers unparalleled accuracy in mass determination, which is crucial for confident identification and structural elucidation. nih.gov The power of HRMS lies in its ability to distinguish between molecules with very similar masses, a common challenge in complex biological samples.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules such as peptides. In ESI-MS, a solution containing the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For N-Acetylglycyl-histidyl-glycine, ESI would typically produce protonated molecules, [M+H]⁺, allowing for its detection and mass measurement. The "soft" nature of this ionization method minimizes fragmentation, ensuring that the primary ion observed corresponds to the intact peptide. This technique is often the first step in more complex mass spectrometry experiments. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful tool for analyzing peptides and proteins. nih.gov In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser is then used to irradiate the sample, causing the matrix to desorb and ionize the analyte molecules, primarily as singly charged ions. nih.gov The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes for them to travel a fixed distance. MALDI-TOF MS is known for its high throughput and sensitivity, making it suitable for the rapid screening of samples containing N-Acetylglycyl-histidyl-glycine.

Tandem mass spectrometry (MS/MS) is an indispensable technique for confirming the amino acid sequence of peptides like N-Acetylglycyl-histidyl-glycine and characterizing any modifications or adducts. In an MS/MS experiment, the precursor ion of the peptide (e.g., the [M+H]⁺ ion of N-Acetylglycyl-histidyl-glycine) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a wealth of structural information.

The fragmentation of the peptide backbone primarily yields b- and y-type ions. nih.gov For N-Acetylglycyl-histidyl-glycine, the observation of a specific series of these fragment ions would definitively confirm its sequence. For instance, the presence of an immonium ion for histidine at m/z 110.0718 can provide strong evidence for its presence within the peptide sequence. researchgate.net Furthermore, MS/MS can identify and locate adducts, which are molecules that have attached to the peptide, by analyzing the mass shifts in the precursor and fragment ions. nih.gov

Table 1: Theoretical Fragment Ions for N-Acetylglycyl-histidyl-glycine

| Ion Type | Sequence | Theoretical m/z |

| b₁ | Ac-Gly | 102.0555 |

| b₂ | Ac-Gly-His | 239.1144 |

| y₁ | Gly | 76.0393 |

| y₂ | His-Gly | 213.0981 |

Note: The m/z values are for singly charged ions.

Ion mobility spectrometry (IMS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge in the gas phase. nih.govnih.gov When coupled with mass spectrometry (IM-MS), this technique can separate different conformational isomers of N-Acetylglycyl-histidyl-glycine that may have the same mass-to-charge ratio. thermofisher.com This is particularly valuable for studying the three-dimensional structure of the peptide and how it might change under different conditions. The separation in IMS is based on the drift time of the ions through a gas-filled chamber under the influence of a weak electric field. thermofisher.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of N-Acetylglycyl-histidyl-glycine from complex mixtures and for studying its physicochemical properties.

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of N-Acetylglycyl-histidyl-glycine and for studying its retention behavior, which provides insights into its polarity. thermofisher.com In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For a polar peptide like N-Acetylglycyl-histidyl-glycine, a common HPLC method would be reversed-phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol (B129727), with an acid modifier like trifluoroacetic acid (TFA). researchgate.net The retention time of N-Acetylglycyl-histidyl-glycine in an RP-HPLC system is a measure of its hydrophobicity; more polar compounds elute earlier. By running a gradient of increasing organic solvent, a high-resolution separation can be achieved, allowing for the quantification of the peptide and the detection of any impurities. nih.gov

Table 2: Example HPLC Parameters for N-Acetylglycyl-histidyl-glycine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

Note: These are example parameters and may require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of peptides like N-Acetylglycyl-histidyl-glycine. This powerful hyphenated method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. The technique is adept at separating the target peptide from complex mixtures, such as biological fluids or reaction media, and providing definitive identification and quantification.

Following elution from the chromatography column, the peptide enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft ionization method that minimizes fragmentation, preserving the molecular ion for detection. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the peptide's molecular weight with high accuracy.

Table 1: Representative LC-MS/MS Parameters for the Analysis of an N-Acetylated Tripeptide

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | Jupiter C12, 4 µm, 150 x 2.0 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Gradient elution |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Electrospray Voltage | 4000 V |

| Interface Temperature | 600°C |

| MRM Transitions (AcPGP) | m/z 312 -> 112, m/z 312 -> 140 |

Data is for the representative compound Acetyl-Proline-Glycine-Proline (AcPGP) and serves as an illustrative example. nih.gov

The enrichment of histidine-containing peptides using immobilized metal-ion affinity chromatography (IMAC) loaded with Cu(2+) ions can be a valuable sample preparation step to reduce sample complexity and enhance the detection of peptides like N-Acetylglycyl-histidyl-glycine in complex biological samples. nih.gov

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules such as peptides. The separation in CE is based on the differential migration of analytes in an electric field. For peptides like N-Acetylglycyl-histidyl-glycine, the migration is influenced by its charge-to-size ratio. The histidine residue, with its imidazole (B134444) side chain (pKa ≈ 6.0), plays a crucial role in the peptide's charge at a given pH. The N-acetylation of the N-terminal glycine (B1666218) neutralizes the positive charge at that terminus.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. The choice of BGE is critical for achieving optimal separation. For peptides, phosphate (B84403) or borate (B1201080) buffers are commonly used. The pH of the BGE will determine the net charge of the peptide and, consequently, its electrophoretic mobility. To separate a mixture of peptides, the pH of the buffer can be adjusted to maximize the charge differences between the components. aun.edu.eg

The detection in CE is often performed using UV absorbance, typically at wavelengths around 200-214 nm where the peptide bond absorbs. The high efficiency of CE allows for the separation of peptides that may differ by only a single amino acid. thermofisher.com Furthermore, CE can be coupled to mass spectrometry (CE-MS), providing an orthogonal separation mechanism to LC and offering high-sensitivity and high-specificity detection. nih.gov The use of complexing agents, such as metal ions (e.g., zinc), in the running buffer can enhance the resolution of histidine-containing peptides by forming complexes that alter their mobility. rsc.org

Table 2: General Capillary Electrophoresis Parameters for Peptide Analysis

| Parameter | Description |

|---|---|

| Capillary | Fused-silica, typically 20-75 µm inner diameter |

| Background Electrolyte | e.g., Phosphate buffer, Borate buffer. The pH is optimized for the specific separation. |

| Voltage | 10-30 kV |

| Temperature | Controlled, e.g., 25°C |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV absorbance (e.g., 200 nm, 214 nm) or Mass Spectrometry |

These are general parameters and would require optimization for the specific analysis of N-Acetylglycyl-histidyl-glycine.

Spectrophotometric and Fluorometric Methods for Indirect Detection

While LC-MS and CE provide detailed structural and quantitative information, spectrophotometric and fluorometric methods offer simpler and more accessible means for the indirect detection and quantification of N-Acetylglycyl-histidyl-glycine, often by targeting the histidine residue or the primary amine if the N-terminus were not acetylated.

One common spectrophotometric method for the determination of histidine and histidine-containing peptides is based on the Pauly reaction, where diazotized sulfanilic acid reacts with the imidazole ring of histidine in an alkaline solution to produce a colored product. nih.govnih.gov The absorbance of the resulting solution can be measured, typically around 400-500 nm, and the concentration of the peptide can be determined by comparison to a standard curve. nih.govresearchgate.net

Fluorometric methods offer higher sensitivity compared to spectrophotometric methods. A widely used reagent for the fluorometric quantification of peptides is fluorescamine (B152294). Fluorescamine itself is non-fluorescent but reacts rapidly with primary amines to form a highly fluorescent product. researchgate.netthermofisher.cominterchim.fr In the case of N-Acetylglycyl-histidyl-glycine, the N-terminal amine is blocked by the acetyl group. However, if the peptide were to undergo hydrolysis, releasing the free amino terminus, or if it were part of a mixture with other primary amine-containing compounds, this method could be employed. For accurate quantification of the intact peptide, a method targeting the histidine residue would be more appropriate. A method has been described where peptides are first hydrolyzed to their constituent amino acids, which are then derivatized with fluorescamine for sensitive detection. nih.gov

Table 3: Example of a Fluorometric Assay for Peptide Quantification

| Parameter | Value/Description |

|---|---|

| Reagent | Fluorescamine |

| Reaction | Reacts with primary amines to form a fluorescent product. |

| Excitation Wavelength | ~390 nm |

| Emission Wavelength | ~475 nm |

| Standard | A standard curve should be prepared using a known concentration of a similar peptide or the target peptide itself. |

This method is generally applicable to peptides with free primary amines. For N-Acetylglycyl-histidyl-glycine, a preliminary hydrolysis step would be necessary to expose the primary amine of glycine. nih.gov

N Acetylglycyl Histidyl Glycine As a Model System in Fundamental Peptide Chemistry

Investigation of Acetyl Group Influence on Peptide Properties

The N-terminal acetylation of peptides, as seen in N-Acetylglycyl-histidyl-glycine, is a simple modification that profoundly influences their chemical and physical properties. This capping of the N-terminus removes the positive charge of the free amine group, which has significant consequences for stability, conformation, and reactivity.

Research on various model peptides has shown that N-terminal acetylation can drastically enhance proteolytic stability. nih.gov By neutralizing the N-terminal charge and altering the peptide's conformation, the acetyl group can make the peptide a less favorable substrate for proteases. In studies on amphiphilic self-assembling peptides, N-terminal acetylation considerably increased their stability in human plasma while retaining their susceptibility to specific target enzymes like MMP-9. nih.gov

Furthermore, the acetyl group plays a direct role in the thermodynamics of peptide folding and assembly. It can participate in hydrogen bonding, particularly in the formation of specific secondary structures. In studies of β-peptides, the N-acetyl group is crucial for promoting axial self-assembly and the growth of ordered fibers through head-to-tail hydrogen bonding interactions. researchgate.net This demonstrates that the acetyl group is not merely a passive blocking group but an active participant in directing intermolecular interactions. Inspired by natural biosynthetic processes, studies have also shown that using N-acetylated amino acids can successfully direct the synthesis of peptides in a specific N-to-C terminal direction under prebiotic conditions. rsc.org

Studies of Glycine (B1666218) and Histidine Residue Contributions to Peptide Conformational Preferences

The conformational landscape of a peptide is largely determined by the intrinsic preferences of its constituent amino acid residues. The presence of two flexible glycine residues and one bulky, ionizable histidine residue in N-Acetylglycyl-histidyl-glycine makes it an excellent model for studying these contributions.

Glycine: As the only achiral amino acid, glycine possesses a unique conformational flexibility. Theoretical studies on model dipeptides like N-acetyl-glycine-glycine-N'-methylamide reveal that glycine's conformational preferences are highly dependent on its position within the peptide chain and the conformation of its neighbors. researchgate.net In aqueous environments, glycine residues show a notable preference for the polyproline II (pPII) conformation. nih.gov This preference is thought to be driven by the tendency to maximize hydrogen bonding between water and the peptide backbone. nih.gov The flexibility of glycine is also a key structural feature in certain peptide motifs; for example, glycine-rich regions can reduce steric constraints, which can enhance accessibility for processes like metal binding. mdpi.com

Histidine: The imidazole (B134444) side chain of histidine allows it to act as a proton donor or acceptor at physiological pH, making it a key player in catalytic processes and pH-dependent conformational changes. Studies on pentapeptides have demonstrated that a histidine residue can influence the rate of deamidation of a neighboring asparagine residue. nih.gov At pH values below 6.5, the histidine side chain can act as a general acid catalyst, accelerating the reaction. nih.gov Conversely, at higher pH values, the bulkiness of the histidine side chain can create steric hindrance, which slows the reaction, illustrating its dual role in influencing peptide reactivity. nih.gov This catalytic and steric influence is critical in determining the local structure and reactivity of the peptide backbone.

| Conformation | Typical (φ, ψ) Angles | Key Features | Reference |

|---|---|---|---|

| Polyproline II (pPII) | (~ -75°, +145°) | Favored in aqueous solution; maximizes backbone-water hydrogen bonding. | nih.gov |

| β-turn Structures | Varies (e.g., Type I, II, I', II') | Glycine is frequently found in turns due to its flexibility allowing for sharp chain reversals. | researchgate.net |

| α-helical | (~ -60°, -45°) | Less favored for glycine compared to other residues as its flexibility can destabilize the helix. | nih.gov |

Probing Peptide Bond Stability and Reactivity in Model Systems

The peptide bond is the fundamental linkage in peptides and proteins, and its stability and reactivity are of central importance. Model systems containing glycine and histidine are frequently used to probe these characteristics.

The stability of the peptide bond itself has been a subject of extensive computational study. Conformational energy calculations on glycyl-glycine dipeptides show that the trans conformation of the peptide bond is significantly more stable than the cis conformation. nih.gov This instability in the cis form arises primarily from unfavorable steric interactions between the α-carbon atoms of adjacent residues and a loss of conformational entropy. nih.gov

Computational studies investigating the thermodynamics and kinetics of peptide bond formation between two glycine molecules have provided insight into the energy barriers of the reaction. These studies analyze the reaction in different solvent environments to understand how the medium affects the mechanism of peptide bond formation. nih.gov

The presence of a histidine residue can significantly modulate the reactivity of nearby peptide bonds. The imidazole side chain can act as a general base, enhancing the nucleophilicity of other groups. For instance, in pentapeptides containing an Asn-His sequence, the histidine residue was found to catalyze the cleavage of the Asn-His peptide bond. nih.gov Furthermore, the histidine side chain is often a primary site for reactions with other molecules. Studies involving the reaction of platinum complexes with a dipeptide containing methionine and histidine showed that the platinum center selectively migrates to and binds with the N3 atom of the histidine's imidazole ring, highlighting the specific reactivity conferred by this residue. nih.gov

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Reactant Distance | Initial distance between the nitrogen of the first glycine and the carbonyl carbon of the second. | ~3.39 Å | nih.gov |

| Transition State Distance | N-C distance at the peak of the energy barrier. | ~1.60 Å | nih.gov |

| Product Bond Length | Final N-C peptide bond length. | ~1.35 Å | nih.gov |

| Solvent Effect | Influence of the surrounding medium on the reaction. | Polar, protic solvents like methanol (B129727) and water were found to be more effective at facilitating the reaction than non-polar solvents. | nih.gov |

Understanding Peptide Self-Assembly and Aggregation Phenomena (in non-clinical contexts)

Peptide self-assembly into ordered supramolecular structures is a process governed by a delicate balance of non-covalent interactions. Model peptides like N-Acetylglycyl-histidyl-glycine are instrumental in dissecting these phenomena outside of disease-related contexts.

The amino acid sequence itself is paramount. While complex sequences can form β-sheet fibers, even simple acylated amino acids like N-oleoyl glycine can self-assemble into vesicles under the right conditions. researchgate.net The process is highly sensitive; subtle changes, such as the addition of a glycan moiety external to the primary aggregation domain, can significantly alter the kinetics and morphology of the resulting structures. nih.gov These studies underscore that self-assembly is an emergent property arising from the interplay of residue-specific interactions, terminal modifications, and environmental conditions.

Future Research Directions and Unresolved Challenges

Advancements in Microfluidic and Miniaturized Platforms for Peptide Analysis